molecular formula C11H18N2O2S B8342596 2-Amino-N-(1,1-dimethylethyl)benzenemethanesulfonamide

2-Amino-N-(1,1-dimethylethyl)benzenemethanesulfonamide

Cat. No. B8342596
M. Wt: 242.34 g/mol
InChI Key: CZONTEDCRIYGFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05356862

Procedure details

Formic acetic anhydride was prepared by stirring a slurry of 34.4 g (0.42 mol) sodium formate in 35 mL ethyl ether and adding 24.9 mL (0.35 mol) of acetyl chloride dropwise keeping the temperature at 25° C. with intermittent cooling. After vigorous stirring for 5 hours the slurry was filtered into another reaction vessel and diluted with 100 mL CH2Cl2, then chilled to 0° C. A solution of 40 g (0.16 mol) 2-amino-N-(1,1-dimethylethyl)benzenemethanesulfonamide in 200 mL CH2Cl2 was then added dropwise keeping the temperature below 10° C. The mixture was then allowed to warm to room temperature and 50 mL methanol was added then stirred 18 hours. Evaporation of the solvent in vacuo left a residue that was taken up in chloroform, washed two times with NaHCO3 solution, dried (MgSO4) and stripped to dryness. The residue was triturated with n-butyl chloride and hexanes (1:1) and collected by filtration to afford 36.8 g of the title compound, m.p. 114°-115° C.
Quantity
34.4 g
Type
reactant
Reaction Step One
Quantity
35 mL
Type
solvent
Reaction Step One
Quantity
24.9 mL
Type
reactant
Reaction Step Two
Quantity
40 g
Type
reactant
Reaction Step Three
Quantity
200 mL
Type
solvent
Reaction Step Three
Quantity
50 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH:1]([O-:3])=[O:2].[Na+].[C:5](Cl)(=[O:7])C.[NH2:9][C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][C:11]=1[CH2:16][S:17]([NH:20][C:21]([CH3:24])([CH3:23])[CH3:22])(=[O:19])=[O:18].[CH3:25][OH:26]>C(OCC)C.C(Cl)Cl>[C:1]([O:3][CH:5]=[O:7])(=[O:2])[CH3:10].[CH3:24][C:21]([NH:20][S:17]([CH2:16][C:11]1[CH:12]=[CH:13][CH:14]=[CH:15][C:10]=1[NH:9][CH:25]=[O:26])(=[O:19])=[O:18])([CH3:22])[CH3:23] |f:0.1|

Inputs

Step One
Name
Quantity
34.4 g
Type
reactant
Smiles
C(=O)[O-].[Na+]
Name
Quantity
35 mL
Type
solvent
Smiles
C(C)OCC
Step Two
Name
Quantity
24.9 mL
Type
reactant
Smiles
C(C)(=O)Cl
Step Three
Name
Quantity
40 g
Type
reactant
Smiles
NC1=C(C=CC=C1)CS(=O)(=O)NC(C)(C)C
Name
Quantity
200 mL
Type
solvent
Smiles
C(Cl)Cl
Step Four
Name
Quantity
50 mL
Type
reactant
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
After vigorous stirring for 5 hours the slurry
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at 25° C.
FILTRATION
Type
FILTRATION
Details
was filtered into another reaction vessel
ADDITION
Type
ADDITION
Details
diluted with 100 mL CH2Cl2
CUSTOM
Type
CUSTOM
Details
the temperature below 10° C
TEMPERATURE
Type
TEMPERATURE
Details
to warm to room temperature
STIRRING
Type
STIRRING
Details
then stirred 18 hours
Duration
18 h
CUSTOM
Type
CUSTOM
Details
Evaporation of the solvent in vacuo
WAIT
Type
WAIT
Details
left a residue that
WASH
Type
WASH
Details
washed two times with NaHCO3 solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
The residue was triturated with n-butyl chloride and hexanes (1:1)
FILTRATION
Type
FILTRATION
Details
collected by filtration

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
C(C)(=O)OC=O
Name
Type
product
Smiles
CC(C)(C)NS(=O)(=O)CC1=C(C=CC=C1)NC=O
Measurements
Type Value Analysis
AMOUNT: MASS 36.8 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.